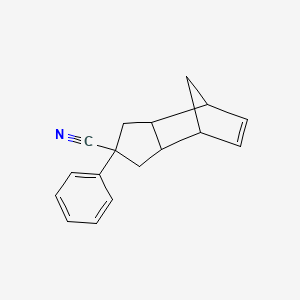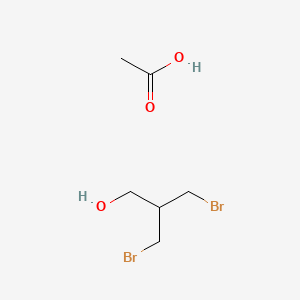
3-Benzoyloxy-2-acetylaminofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyloxy-2-acetylaminofluorene is a complex organic compound derived from fluorene. It is known for its significant role in biochemical research, particularly in the study of carcinogenesis. This compound is a derivative of 2-acetylaminofluorene, which is a well-known carcinogen and mutagen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyloxy-2-acetylaminofluorene typically involves the acetylation of 2-aminofluorene followed by benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride as reagents, with a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: NBS in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Aminofluorene derivatives.
Substitution: Benzylic halides.
Wissenschaftliche Forschungsanwendungen
3-Benzoyloxy-2-acetylaminofluorene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and mutagenesis. The compound is used to induce tumors in laboratory animals, helping researchers understand the biochemical pathways involved in cancer development .
In addition to its use in cancer research, the compound is also employed in studies related to DNA adduct formation and repair mechanisms. Its ability to form stable DNA adducts makes it a valuable tool for investigating the interactions between carcinogens and genetic material .
Wirkmechanismus
The carcinogenicity of 3-Benzoyloxy-2-acetylaminofluorene is primarily due to its metabolic activation in the body. The compound undergoes biotransformation to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, ultimately resulting in carcinogenesis .
The key molecular targets include cytochrome P-450 enzymes, which catalyze the
Eigenschaften
CAS-Nummer |
99240-68-3 |
|---|---|
Molekularformel |
C22H17NO3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(2-acetamido-9H-fluoren-3-yl) benzoate |
InChI |
InChI=1S/C22H17NO3/c1-14(24)23-20-12-17-11-16-9-5-6-10-18(16)19(17)13-21(20)26-22(25)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3,(H,23,24) |
InChI-Schlüssel |
GMIXSULHTOYTSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)


![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)





